molecular formula C22H29NO2 B12517720 Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]- CAS No. 756525-34-5

Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]-

Cat. No.: B12517720
CAS No.: 756525-34-5
M. Wt: 339.5 g/mol
InChI Key: RRLSRCWBXFIFHP-UHFFFAOYSA-N
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Description

Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]- is a complex organic compound that features a morpholine ring substituted with an ethyl group and a phenoxymethylphenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials. A common method includes the coupling, cyclization, and reduction reactions of amino alcohols with α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysts to achieve high yields and stereoselectivity.

Industrial Production Methods

Industrial production of morpholine derivatives can involve large-scale reactions using similar starting materials and catalysts. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols or amines.

Scientific Research Applications

Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog with a basic morpholine ring structure.

    4-(3-(4-(Phenoxymethyl)phenyl)propyl)morpholine: A closely related compound with similar structural features.

Uniqueness

Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

756525-34-5

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholine

InChI

InChI=1S/C22H29NO2/c1-2-21-17-23(15-16-24-21)14-6-7-19-10-12-20(13-11-19)18-25-22-8-4-3-5-9-22/h3-5,8-13,21H,2,6-7,14-18H2,1H3

InChI Key

RRLSRCWBXFIFHP-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCO1)CCCC2=CC=C(C=C2)COC3=CC=CC=C3

Origin of Product

United States

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